BenchChemオンラインストアへようこそ!

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Isotopic labeling Histidine synthesis NMR spectroscopy

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 76075-15-5) is a heterocyclic building block belonging to the 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate class, featuring a benzyl substituent at the N3 position and a methyl ester at C4. Its molecular formula is C12H12N2O2S, molecular weight 248.30 g/mol.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 76075-15-5
Cat. No. B1597227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
CAS76075-15-5
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=S)N1CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-16-11(15)10-7-13-12(17)14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17)
InChIKeyFWTOEPHWNFXPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 76075-15-5): Procurement-Relevant Identity and Physicochemical Profile


Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 76075-15-5) is a heterocyclic building block belonging to the 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate class, featuring a benzyl substituent at the N3 position and a methyl ester at C4. Its molecular formula is C12H12N2O2S, molecular weight 248.30 g/mol . The compound exhibits a predicted LogP of 2.38 (or 1.12 depending on the estimation method), a topological polar surface area (PSA) of 79.11 Ų, and a melting point of 174–175 °C . It is catalogued under NSC 91544 and ZINC01592427, indicating its prior inclusion in the National Cancer Institute's screening library and the ZINC database of commercially available compounds . The compound exists in a thione–thiol tautomeric equilibrium characteristic of 2-thioxoimidazoles, which influences its reactivity and binding properties [1].

Why Generic Substitution of Methyl 3-Benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate Fails: Evidence-Based Differentiation from Closest Analogs


Within the 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate family, the N3 substituent is the dominant driver of physicochemical and functional differentiation. The benzyl group in CAS 76075-15-5 confers a LogP approximately 1.5 units higher than the unsubstituted analog (methyl 2-sulfanyl-1H-imidazole-4-carboxylate, CAS 57332-70-4; LogP 0.86) , and a melting point 174–175 °C that differs substantially from the N-phenyl analog (no discrete melting point reported; predicted boiling point 343 °C vs. 372 °C for the benzyl derivative) . More critically, only the N-benzyl derivative has been demonstrated as a viable precursor for site-specific ¹⁵N isotopic labeling of L-histidine at 99% enrichment, a capability not reported for the N-phenyl, N-methyl, or N-unsubstituted analogs [1]. These differences mean that interchanging analogs without compensating for altered lipophilicity, thermal behavior, or synthetic compatibility will lead to divergent outcomes in both synthetic sequences and biological assays.

Quantitative Evidence Guide: Methyl 3-Benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate vs. Closest Analogs


Isotopic Labeling Precursor Capability: Exclusive Demonstration as ¹⁵N-Histidine Intermediate

CAS 76075-15-5 is the only 2-thioxoimidazole carboxylate specifically reported as an intermediate in the synthesis of site-specific [1′-¹⁵N]- and [3′-¹⁵N]L-histidine. In the procedure of Soede-Huijbregts et al. (2001), the compound (or its closely related 5-hydroxymethyl analog derived from the same N-benzyl-2-thioxoimidazole scaffold) was converted to labeled histidine with 99% ¹⁵N enrichment at each position, achieving 29% overall yield from ¹⁵NH₄Cl and 56% from KSC¹⁵N [1]. For comparison, no analogous labeling methodology has been reported using the N-phenyl analog (CAS 83763-09-1), the N-unsubstituted analog (CAS 57332-70-4), or the N-(1-phenylethyl) analog (CAS 84711-26-2).

Isotopic labeling Histidine synthesis NMR spectroscopy

Lipophilicity (LogP) Differentiation: Benzyl vs. Phenyl vs. Unsubstituted N3 Position

The benzyl substituent at N3 imparts significantly higher lipophilicity compared to the unsubstituted analog. The target compound has a predicted LogP of 2.38 (ACD/Labs) or 1.12 (SIELC method), whereas methyl 2-sulfanyl-1H-imidazole-4-carboxylate (CAS 57332-70-4, N3 = H) has a LogP of 0.86 (XLogP = -0.2 from another source) [1]. The N-phenyl analog (CAS 83763-09-1) has a LogP of 1.25 (SIELC), closer to the target but still approximately 1.1 units lower than the ACD/Labs prediction for the benzyl compound. This LogP difference of ≥1.5 units between the benzyl and unsubstituted analogs corresponds to a predicted ~30-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, protein binding, and chromatographic retention.

Lipophilicity LogP Drug-likeness

Thermal Stability and Crystallinity: Melting Point as a Surrogate for Handling and Formulation

The target compound has a reported melting point of 174–175 °C . The closely related N-(1-phenylethyl) analog (CAS 84711-26-2, ethyl ester, chiral) has a reported melting point of approximately 170 °C , while no discrete melting point is publicly available for the N-phenyl analog (CAS 83763-09-1) or the N-unsubstituted analog (CAS 57332-70-4), suggesting these may be oils or low-melting solids at ambient temperature. A sharp, reproducible melting point near 174 °C facilitates purification by recrystallization, solid-state characterization, and handling under standard laboratory conditions.

Thermal stability Melting point Solid-state properties

Reverse-Phase HPLC Retention: Differentiating Benzyl from Phenyl N3-Substituted Analogs

Both the target compound (CAS 76075-15-5) and its N-phenyl analog (CAS 83763-09-1) can be analyzed on a Newcrom R1 reverse-phase HPLC column under identical mobile phase conditions (acetonitrile/water/phosphoric acid) [1][2]. The N-phenyl analog has a calculated LogP of 1.25 (SIELC method), marginally higher than the target compound's LogP of 1.12 (same method), indicating that the N-phenyl analog will elute slightly later under these conditions. This predictable elution order allows for unambiguous identification when both compounds are present in a mixture (e.g., as synthetic impurities of each other). The method is MS-compatible when phosphoric acid is replaced with formic acid and is scalable for preparative isolation [1].

HPLC separation Analytical method Quality control

Topological Polar Surface Area (PSA): Implications for Passive Permeability

The target compound has a calculated PSA of 79.11 Ų [1], which is lower than the N-unsubstituted analog CAS 57332-70-4 (PSA = 89.97 or 82.4 Ų depending on the source) . This PSA reduction of approximately 3–11 Ų is attributable to the N-benzyl substitution, which shields the polar imidazole core without introducing additional hydrogen bond donors or acceptors. A PSA below 140 Ų is generally considered favorable for oral bioavailability, and a PSA below 90 Ų is associated with blood–brain barrier penetration. The benzyl derivative falls within this favorable range, whereas the unsubstituted analog, with its higher PSA and additional hydrogen bond donors, may exhibit reduced passive membrane permeability.

Polar surface area Membrane permeability Drug design

Commercial Availability at Defined Purity: Benchmarking Against Analogs

The target compound is commercially available from multiple suppliers at ≥98% purity (HPLC), with Beyotime Biotechnology offering catalog number Y137653-1g at 98% purity [1], and Bidepharm supplying the compound at 98+% purity with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the N-phenyl analog (CAS 83763-09-1) and the N-unsubstituted analog (CAS 57332-70-4) are typically offered at 95% purity from fewer vendors. The availability of the benzyl derivative at 98% purity with documented QC reduces the need for in-house repurification prior to use in sensitive synthetic or biological applications.

Commercial availability Purity specification Procurement

Best-Fit Application Scenarios for Methyl 3-Benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Site-Specific ¹⁵N-Labeled L-Histidine for Protein NMR Spectroscopy

When planning the preparation of [1′-¹⁵N]- or [3′-¹⁵N]L-histidine with 99% isotopic enrichment, CAS 76075-15-5 is the only 2-thioxoimidazole carboxylate with a validated synthetic pathway. The procedure reported by Soede-Huijbregts et al. (2001) uses the N-benzyl-2-thioxoimidazole scaffold (of which this compound is a direct derivative or close precursor) and achieves 29% overall yield from ¹⁵NH₄Cl. Structural analogs lacking the N-benzyl group (CAS 57332-70-4, CAS 83763-09-1) have no published application in this context. Researchers requiring labeled histidine for triple-resonance NMR protein structure determination should prioritize this compound as the entry point to the most established synthetic route [1].

Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity for Cell Permeability

For hit-to-lead programs where passive cell permeability is a critical parameter, the LogP of 2.38 and PSA of 79.11 Ų for CAS 76075-15-5 place it in a favorable range for both oral bioavailability (PSA < 140 Ų) and potential CNS penetration (PSA < 90 Ų). The N-benzyl substitution elevates LogP by approximately 1.5 units compared to the unsubstituted analog (CAS 57332-70-4, LogP 0.86) while keeping PSA below 90 Ų, a combination that the more polar unsubstituted analog cannot achieve. Medicinal chemists designing cellular probes or lead compounds from the 2-thioxoimidazole scaffold should select the N-benzyl derivative when permeability data for the unsubstituted scaffold indicate insufficient cellular uptake [2].

Analytical Method Development and Impurity Profiling in Regulated Pharmaceutical Environments

The compound's established HPLC separation on a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase, combined with its predictable retention behavior relative to the N-phenyl analog (ΔLogP = +0.13 for the phenyl analog), provides a ready-to-use starting point for analytical method development. The MS-compatible variant (formic acid substitution) enables direct LC-MS coupling for impurity identification. Furthermore, CAS 76075-15-5 is structurally related to etomidate impurity 3 (CAS 84711-26-2), making it a potential system suitability standard or reference marker for pharmaceutical impurity profiling of etomidate and related 2-thioxoimidazole drug substances [3].

Solid-Phase Synthesis or Crystalline Intermediate Handling

The well-defined melting point of 174–175 °C and availability as a crystalline solid at 98% purity make CAS 76075-15-5 suitable for automated solid dispensing platforms and solid-phase synthesis workflows, where oily or low-melting analogs (CAS 57332-70-4, CAS 83763-09-1) present handling challenges. The thermal stability up to the melting point also supports reactions requiring moderate heating without decomposition risk, expanding the synthetic utility beyond what less thermally characterized analogs can reliably support .

Quote Request

Request a Quote for methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.